molecular formula C15H14Cl2N2O4S B11169400 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11169400
M. Wt: 389.3 g/mol
InChI Key: VPUVTVAWHVEMLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenoxyacetic acid and ethyl 4-methyl-1,3-thiazole-5-carboxylate.

    Reaction Conditions: The reaction involves the formation of an amide bond between the acetic acid derivative and the thiazole compound.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H14Cl2N2O4S/c1-3-22-14(21)13-8(2)18-15(24-13)19-12(20)7-23-11-5-4-9(16)6-10(11)17/h4-6H,3,7H2,1-2H3,(H,18,19,20)

InChI Key

VPUVTVAWHVEMLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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